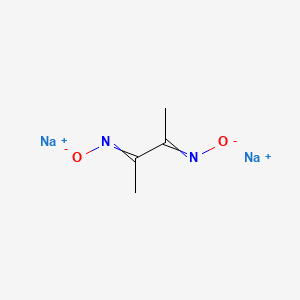

2,3-Butanedione, dioxime, disodium salt

描述

Historical Context and Significance in Coordination Chemistry Research

The significance of dimethylglyoxime (B607122) in coordination chemistry traces back to 1905, with the work of Russian chemist Lev Aleksandrovich Chugaev. chemeurope.com Chugaev discovered that dimethylglyoxime reacts with nickel(II) ions in an ammoniacal solution to produce a brilliant cherry-red precipitate. chemeurope.com This discovery was a landmark achievement, as it represented one of the first uses of a selective organic reagent for the specific detection of a metal ion. chemeurope.comresearchgate.net The reagent subsequently became known as "Chugaev's reagent". himedialabs.comchemeurope.com

This finding rapidly established dimethylglyoxime as a premier analytical tool for both the qualitative and quantitative gravimetric analysis of nickel. vedantu.comchemeurope.com The reaction's high sensitivity and the distinctive color and insolubility of the resulting complex allowed for precise measurement of nickel content in various materials, including ores. vedantu.com Chugaev's work was instrumental in paving the way for the broader application of organic reagents in analytical chemistry, a field that had previously relied heavily on inorganic precipitants. vedantu.com The study of the resulting nickel complex, bis(dimethylglyoximato)nickel(II), also became a classic example in teaching and understanding the principles of coordination chemistry, including concepts of chelation and geometric isomerism. vedantu.com

Role as a Ligand in Metal Complexation Studies

In coordination chemistry, a ligand is an ion or molecule that binds to a central metal atom to form a coordination complex. Dimethylglyoxime is an archetypal example of a chelating ligand, specifically a bidentate ligand, meaning it binds to the central metal ion through two donor atoms. byjus.comderpharmachemica.com

When dimethylglyoxime (dmgH₂) reacts with a metal ion like Ni(II), it typically loses one proton from one of its oxime groups, forming the monoanionic ligand, dimethylglyoximate (dmgH⁻). pw.livebyjus.com Two of these dmgH⁻ ligands then coordinate with a single nickel(II) ion. The donor atoms are the two nitrogen atoms from each ligand. byjus.comnist.gov This results in the formation of the highly stable, square planar complex, Ni(dmgH)₂. byjus.com

A crucial feature of the Ni(dmgH)₂ complex is the formation of strong intramolecular hydrogen bonds between the oxygen atoms of the two glyoximate ligands. This hydrogen bonding links the two ligands together, creating a larger, pseudo-macrocyclic structure around the metal ion. This macrocyclic effect contributes significantly to the exceptional stability of the complex. vedantu.comderpharmachemica.com

The disodium (B8443419) salt of 2,3-butanedione (B143835) dioxime provides the dianion of the ligand (dmg²⁻). While the vast body of research focuses on complexes of the monoanion (dmgH⁻), the dianion has the potential to act as a bridging ligand, coordinating to two different metal centers, thus forming polymetallic structures.

Table 1: Properties of 2,3-Butanedione Dioxime (Dimethylglyoxime)

| Property | Value | Reference |

|---|---|---|

| Chemical Formula | C₄H₈N₂O₂ | chemeurope.com |

| Molar Mass | 116.12 g/mol | pw.live |

| Appearance | White crystalline powder | libretexts.org |

| Melting Point | 240 to 241 °C | pw.live |

| Solubility in Water | Low | vedantu.com |

| Solubility | Soluble in alcohol and sodium hydroxide (B78521) solution | pw.livebyjus.com |

Table 2: Characteristics of the Bis(dimethylglyoximato)nickel(II) Complex

| Feature | Description | Reference |

|---|---|---|

| Chemical Formula | Ni(C₄H₇N₂O₂)₂ | chemeurope.com |

| Appearance | Bright red solid | vedantu.com |

| Coordination Geometry | Square planar | byjus.com |

| Ligand Form | Monoanionic (dmgH⁻) | vedantu.com |

| Key Structural Feature | Intramolecular hydrogen bonding creating a pseudo-macrocyclic ligand | vedantu.com |

| Primary Application | Gravimetric and qualitative analysis of Nickel(II) | vedantu.com |

Overview of Research Trajectories for 2,3-Butanedione Dioxime and its Derivatives

Beyond its foundational role in analytical chemistry, dimethylglyoxime and its derivatives have been central to significant research trajectories in inorganic and bioinorganic chemistry.

A major area of research has been the use of dimethylglyoximato ligands to create model compounds for Vitamin B12. vedantu.comresearchgate.net These synthetic analogues, known as cobaloximes , feature a cobalt atom coordinated to two dimethylglyoximate ligands in the equatorial plane, with two additional axial ligands. vedantu.com The general formula is often represented as CoR(dmgH)₂L, where R is an alkyl group and L is a neutral ligand like pyridine (B92270). vedantu.com Cobaloximes have been extensively studied because they successfully mimic the structure and some of the chemical reactivity of the cobalt-containing corrin (B1236194) ring system found in Vitamin B12. researchgate.net This research has provided invaluable insights into the mechanisms of B12-dependent enzymatic reactions, particularly those involving the formation and cleavage of a cobalt-carbon bond.

Contemporary research continues to explore the chemistry of metal-dimethylglyoximate complexes in areas such as catalysis. researchgate.net Scientists are investigating these complexes as potential catalysts for various chemical transformations, including the production of molecular hydrogen, which is a key goal in the development of green chemistry and sustainable energy solutions. researchgate.net The tunable electronic properties of the central metal and the robust nature of the ligand framework make these complexes attractive platforms for designing new catalytic systems.

Structure

2D Structure

3D Structure of Parent

属性

CAS 编号 |

60908-54-5 |

|---|---|

分子式 |

C4H6N2Na2O2 |

分子量 |

160.08 g/mol |

IUPAC 名称 |

disodium;2-N,3-N-dioxidobutane-2,3-diimine |

InChI |

InChI=1S/C4H8N2O2.2Na/c1-3(5-7)4(2)6-8;;/h7-8H,1-2H3;;/q;2*+1/p-2/b5-3+,6-4+;; |

InChI 键 |

QLTLFMCLBXKKCR-ZOGBMKMPSA-L |

SMILES |

CC(=N[O-])C(=N[O-])C.[Na+].[Na+] |

手性 SMILES |

C/C(=N\[O-])/C(=N/[O-])/C.[Na+].[Na+] |

规范 SMILES |

CC(=N[O-])C(=N[O-])C.[Na+].[Na+] |

其他CAS编号 |

60908-54-5 |

Pictograms |

Irritant |

相关CAS编号 |

95-45-4 (Parent) |

产品来源 |

United States |

Synthetic Methodologies for 2,3 Butanedione Dioxime and Its Metal Complexes

Synthesis of 2,3-Butanedione (B143835) Dioxime (Dimethylglyoxime)

2,3-Butanedione dioxime (dimethylglyoxime) is a crucial organic reagent, and its synthesis has been approached through several established methods. orgsyn.orgchemicalbook.com The compound, with the chemical formula CH₃C(NOH)C(NOH)CH₃, is the dioxime derivative of the diketone butane-2,3-dione (also known as diacetyl). wikipedia.orghimedialabs.com

One common laboratory preparation starts from butanone (methyl ethyl ketone). wikipedia.org The process involves the reaction of butanone with ethyl nitrite (B80452) to form biacetyl monoxime. orgsyn.orgwikipedia.org This intermediate is then converted to dimethylglyoxime (B607122) by reaction with sodium hydroxylamine (B1172632) monosulfonate. wikipedia.org An alternative pathway involves the reaction of hydroxylamine with biacetyl or biacetyl monoxime. orgsyn.org

Another synthetic route involves the selective oxidation of 2-butanone (B6335102). mdpi.com For instance, the oxidation of 2-butanone in the presence of oxygen or hydrogen peroxide over certain zeolite catalysts can yield 2,3-butanedione, which can then be converted to the dioxime. mdpi.comresearchgate.net Additionally, diacetyl can be synthesized by the hydrolysis of diacetylmonoxime with sulfuric acid or by the oxidation of methyl ethyl ketone with sodium nitrite in the presence of hydrochloric acid, followed by distillation. chemicalbook.com

| Starting Material | Reagents | Intermediate | Product | Ref. |

| Butanone (Methyl Ethyl Ketone) | 1. Ethyl Nitrite 2. Sodium Hydroxylamine Monosulfonate | Biacetyl Monoxime | 2,3-Butanedione Dioxime | orgsyn.orgwikipedia.org |

| Biacetyl | Hydroxylamine | - | 2,3-Butanedione Dioxime | orgsyn.org |

| Biacetyl Monoxime | Hydroxylamine | - | 2,3-Butanedione Dioxime | orgsyn.org |

| 2-Butanone | O₂ or H₂O₂ over Zeolite Catalyst | 2,3-Butanedione (Diacetyl) | 2,3-Butanedione Dioxime | mdpi.comresearchgate.net |

| Methyl Ethyl Ketone | Sodium Nitrite, Hydrochloric Acid, then Sulfuric Acid | Diacetylmonoxime | 2,3-Butanedione Dioxime | chemicalbook.com |

Electrochemical Synthesis Routes for Metal Dimethylglyoximato Complexes

Electrochemical methods offer a unique approach to synthesizing metal dimethylglyoximato complexes. These techniques can be used to generate complexes and even to produce nanoparticles from pre-formed complexes. For example, a nickel electrode modified with a nickel-dimethylglyoxime complex, formed through electrochemical synthesis, has been studied for its electrocatalytic activity. researcher.life

Research has shown the electrochemical alteration of a nickel(II) bis-glyoximato complex into nickel-based nanoparticles at a glassy carbon electrode in the presence of acid. researchgate.net These nanoparticles exhibit electrocatalytic activity for hydrogen production. researchgate.net The process involves the application of a potential to a solution containing the complex, leading to its transformation. researchgate.net

Cyclic voltammetry is a key technique used to study the electronic properties and redox behavior of these complexes. For instance, a dimethylglyoxime-based heterotrimetallic macrocyclic complex displayed four distinct redox states in its cyclic voltammogram, with three attributed to the metal centers and one to the ligand itself. These electrochemical studies are crucial for understanding the electron transfer capabilities of the complexes, which is vital for their application in areas like redox catalysis. jocpr.com

| Complex Type | Electrode | Technique | Application/Finding | Ref. |

| Nickel-dimethylglyoxime | Nickel Electrode | Electrochemical Synthesis | Methanol (B129727) Electrooxidation | researcher.life |

| Nickel(II) bis-glyoximato | Glassy Carbon Electrode | Cyclic Voltammetry | Formation of Ni-based nanoparticles for H₂ production | researchgate.net |

| Heterotrimetallic macrocyclic complex | - | Cyclic Voltammetry | Study of electronic properties and redox states | |

| Copper(II) mixed ligand complex | - | Cyclic Voltammetry | Stabilization of unusual Cu(III) and Cu(I) oxidation states | jocpr.com |

Solvothermal and Direct Combination Methods for Complex Formation

Solvothermal synthesis is an effective method for preparing crystalline coordination polymers and clusters. This technique involves heating the reactants in a solvent within a sealed vessel at temperatures above the solvent's boiling point. For instance, heterometallic 1D coordination polymers have been successfully prepared using solvothermal conditions by reacting N-(2-hydoxyphenyl)oxamic acid with transition metal acetate (B1210297) salts at 80 °C. nih.gov This method has also been employed to synthesize various polyoxotitanium-organic acid clusters by reacting titanium(IV) isopropoxide with alcohols and carboxylic acids at mild temperatures of 80–90 °C. nih.gov A general solvothermal method has been reported to obtain phase-pure bimetallic and high-entropy nano-alloys across a wide compositional range. researchgate.net

Direct combination of reactants in a suitable solvent is the most straightforward method for synthesizing metal dimethylglyoximato complexes. A classic example is the precipitation of the vibrant red nickel(II) dimethylglyoxime complex, [Ni(dmgH)₂], upon mixing an alcoholic solution of dimethylglyoxime with a nickel salt solution, often in the presence of a base like ammonia (B1221849). chemicalbook.comscribd.com This reaction is highly specific and has been a cornerstone of qualitative and gravimetric analysis for nickel. chemicalbook.comvedantu.comresearchgate.net Similarly, palladium can be precipitated from solutions of palladium chloride using dimethylglyoxime. vedantu.com The synthesis of cobalt(III) complexes, known as cobaloximes, can be achieved by reacting a cobalt(II) salt with dimethylglyoxime in the presence of a suitable base and an oxidizing agent (often air). chemicalpapers.comnih.gov

| Synthesis Method | Reactants | Product Type | Conditions | Ref. |

| Solvothermal | N-(2-hydoxyphenyl)oxamic acid, Transition metal acetates | Heterometallic 1D coordination polymers | 80 °C | nih.gov |

| Solvothermal | Titanium(IV) isopropoxide, Alcohols, Carboxylic acids | Polyoxotitanium-organic acid clusters | 80-90 °C | nih.gov |

| Direct Combination | Nickel(II) salt, Dimethylglyoxime, Ammonia | Nickel(II) dimethylglyoxime complex | Room Temperature | chemicalbook.comscribd.com |

| Direct Combination | Cobalt(II) chloride, Dimethylglyoxime, Air (oxidation) | Cobalt(III) dimethylglyoxime complex (Cobaloxime) | Room Temperature | chemicalpapers.comnih.gov |

Synthesis of Mixed-Ligand Dimethylglyoximato Complexes

A wide variety of mixed-ligand dimethylglyoximato complexes have been synthesized, incorporating additional ligands to modify the properties of the metal center. These complexes often feature two dimethylglyoximato ligands in the equatorial plane, with other ligands occupying the axial positions.

Non-electrolyte complexes of cobalt(III) with the general formula [Co(Hdmg)₂(HA)X] have been prepared, where Hdmg is the dimethylglyoximato monoanion, HA is an amino acid (like alanine, threonine, or histidine), and X is a halide or pseudohalide. tandfonline.comresearchgate.net These complexes typically have a pseudo-octahedral geometry. tandfonline.comresearchgate.net Similarly, trans-[Co(DH)₂LCl] complexes have been synthesized, where DH is the dimethylglyoximato anion and L is a heterocyclic nitrogen donor ligand such as pyridine (B92270), piperidine, or indole. chemicalpapers.com

Cationic mixed-ligand complexes of various transition metals like Cu(II), Ni(II), Co(II), VO(II), and Zn(II) have been synthesized using dimethylglyoxime and imidazole. jocpr.com These complexes, with the general formula [M(DMG)IMCl]Cl, exhibit tetrahedral geometry, with the exception of the square pyramidal VO(II) complex. jocpr.com The synthesis of heterotrimetallic macrocyclic complexes based on dimethylglyoxime has also been achieved, demonstrating the versatility of this ligand system in constructing complex multinuclear architectures.

| Metal | Primary Ligand | Secondary Ligands | Complex Formula Example | Geometry | Ref. |

| Cobalt(III) | Dimethylglyoxime | Amino Acids, Halides | [Co(Hdmg)₂(Alanine)Cl] | Pseudo-octahedral | tandfonline.comresearchgate.net |

| Cobalt(III) | Dimethylglyoxime | Heterocyclic Nitrogen Donors, Chloride | trans-[Co(DH)₂(Pyridine)Cl] | trans-Octahedral | chemicalpapers.com |

| Cu(II), Ni(II), Co(II), Zn(II) | Dimethylglyoxime | Imidazole, Chloride | [Cu(DMG)IMCl]Cl | Tetrahedral | jocpr.com |

| Vanadyl(II) | Dimethylglyoxime | Imidazole, Chloride | [VO(DMG)IMCl]Cl | Square Pyramidal | jocpr.com |

| Copper, Chromium | Dimethylglyoxime | Thiocyanate | Heterotrimetallic Macrocycle | - |

Preparation of Polymer-Anchored and Hybrid Dimethylglyoxime Catalysts

The immobilization of dimethylglyoxime and its metal complexes onto solid supports, such as polymers and other materials, is a significant area of research aimed at creating robust and recyclable catalysts.

A facile method has been reported for preparing nitrogen-doped carbon-supported metal nanoparticles by pyrolyzing metal-dimethylglyoxime clathrates. mdpi.com In this approach, dimethylglyoxime serves as both the complexing ligand and the source for the nitrogen-doped carbon support. mdpi.com This method has been used to create nanoparticles of palladium, nickel, copper, and iron, which show potential as catalysts for the oxygen reduction reaction. mdpi.com

Another innovative strategy involves coupling dimethylglyoxime to a Pd single-atom catalyst supported on nickel hydroxide (B78521). figshare.com This creates a Pd–O-DMG structure that enhances the coordination bonds, leading to a catalyst with both high activity and stability for reactions like the Suzuki–Miyaura coupling. figshare.com Furthermore, the development of late transition metal systems, such as Brookhart-type α-diimine polymerization catalysts, has been explored for copolymerization reactions. odu.edu Photocatalytic energy transfer can be used to induce dechelation in these systems, allowing for the incorporation of polar monomers into polymer chains. odu.edu

| Catalyst Type | Support/Matrix | Metal | Synthetic Strategy | Application | Ref. |

| Nitrogen-doped carbon-supported nanoparticles | Nitrogen-doped carbon (from DMG) | Pd, Ni, Cu, Fe | Pyrolysis of metal-dimethylglyoxime clathrate | Oxygen Reduction Reaction | mdpi.com |

| Single-atom catalyst | Nickel hydroxide | Pd | Coupling of dimethylglyoxime to the support | Suzuki–Miyaura reaction | figshare.com |

| Polymerization catalyst | - | - | Photocatalytic energy transfer for dechelation | Copolymerization of ethylene (B1197577) and polar monomers | odu.edu |

Coordination Chemistry of 2,3 Butanedione Dioxime

Ligand Characteristics and Coordination Modes

Dimethylglyoxime (B607122) is a bidentate ligand, meaning it can bind to a central metal ion through two donor atoms simultaneously. vedantu.combyjus.com These donor sites are the two nitrogen atoms of the oxime groups. collegedunia.combyjus.com Upon coordination, one of the oxime protons is lost, and the ligand binds as the dimethylglyoximato monoanion (dmgH⁻). vedantu.comwikipedia.org This anionic form has a charge of -1. byjus.compw.live

The ability of dmgH⁻ to form a five-membered chelate ring with a metal ion significantly enhances the stability of the resulting complex, a phenomenon known as the chelate effect. vedantu.com The structure of these complexes is further stabilized by strong intramolecular hydrogen bonds between the oxime and oximato groups of the two coordinated dmgH⁻ ligands. vedantu.comwikipedia.org This hydrogen bonding creates a macrocyclic-like structure around the metal ion. wikipedia.org Vic-dioxime ligands, like dimethylglyoxime, are known to form highly stable complexes with many transition metals. derpharmachemica.com

The coordination can occur through the nitrogen atoms, which is the most common mode, or in some cases, through both nitrogen and oxygen atoms of the oxime groups. derpharmachemica.com

Formation and Stability of Metal(II) Dimethylglyoximato Complexes

Dimethylglyoxime is renowned for its ability to form thermodynamically stable chelating complexes, particularly with divalent transition metal ions. nih.govepstem.net The electronic and spectral properties of these metal-dimethylglyoximato complexes are heavily influenced by the nature of the central metal ion. nih.govacs.org The general reaction involves the precipitation of the metal complex from a solution containing the metal ion upon the addition of dimethylglyoxime, often under specific pH conditions. lscollege.ac.in

Nickel(II) Dimethylglyoximato Complexes

The reaction between nickel(II) ions and dimethylglyoxime is a cornerstone of analytical chemistry, used for the qualitative and quantitative determination of nickel. wikipedia.orgpw.live This reaction produces a distinct, bright raspberry or cherry-red precipitate of bis(dimethylglyoximato)nickel(II), [Ni(dmgH)₂]. vedantu.comwikipedia.org

Formation and Structure : The complex is formed by the reaction of Ni²⁺ with two equivalents of dimethylglyoxime (dmgH₂), typically in a neutral or ammoniacal solution. collegedunia.comscispace.com Each dmgH₂ molecule loses a proton to become the dmgH⁻ anion, which then coordinates to the nickel ion. wikipedia.org The resulting [Ni(dmgH)₂] complex is a neutral species, contributing to its insolubility in water. lscollege.ac.in The nickel(II) ion in this complex adopts a square planar geometry, surrounded by the four nitrogen atoms of the two dimethylglyoximato ligands. collegedunia.comwikipedia.org The structure is further stabilized by two strong intramolecular O-H···O hydrogen bonds between the two ligands. wikipedia.org

Stability : The exceptional stability of the [Ni(dmgH)₂] complex is attributed to the chelate effect and the intramolecular hydrogen bonding that creates a stable macrocyclic structure. vedantu.com Theoretical studies have confirmed that stronger hydrogen bonding in Ni(dmgH)₂ leads to greater stability compared to analogous complexes like Cu(dmgH)₂. nih.govacs.org The thermal decomposition of Ni(DMG)₂ occurs in the temperature range of 280–330 °C with a significant exothermic effect. mdpi.com

| Property | Description |

| Formula | Ni[ONC(CH₃)C(CH₃)NOH]₂ wikipedia.org |

| Appearance | Bright red solid wikipedia.org |

| Geometry | Square planar wikipedia.org |

| Key Structural Feature | Intramolecular hydrogen bonds wikipedia.org |

| Solubility | Insoluble in water lscollege.ac.in |

Palladium(II) Dimethylglyoximato Complexes

Palladium(II) also forms a well-defined complex with dimethylglyoxime, which is utilized in its gravimetric analysis and separation. wikipedia.orgscispace.com

Formation and Structure : Palladium(II) reacts with dimethylglyoxime in dilute mineral acid solutions (pH ~2) to form a yellow precipitate of bis(dimethylglyoximato)palladium(II), [Pd(dmgH)₂]. scispace.com Like the nickel complex, it is isomorphous and has a square planar structure. scispace.com The complex is insoluble in water, with its lowest solubility observed in water and ammonium (B1175870) acetate (B1210297) solutions.

Stability and Properties : The Pd(II) complex is stable enough to be quantitatively precipitated for analytical purposes. scispace.com Density Functional Theory (DFT) calculations show that the HOMO-LUMO energy gap for the palladium complex is slightly larger than that for the nickel analogue, indicating high stability. semanticscholar.org The complex dissolves in basic solutions (pH > 9-10). scispace.com

| Property | Description |

| Formula | Pd(C₄H₇N₂O₂)₂ nih.gov |

| Appearance | Yellow precipitate lscollege.ac.in |

| Formation pH | Dilute mineral acid (pH ~2) scispace.com |

| Geometry | Square planar scispace.com |

| Solubility | Insoluble in water, soluble in basic solutions scispace.com |

Cobalt(II/III) Dimethylglyoximato Complexes (Cobaloximes)

Cobalt complexes with dimethylglyoxime, known as "cobaloximes," have been extensively studied as models for Vitamin B₁₂ coenzyme due to the similarity in their coordination environment. nih.govbris.ac.uk These complexes typically feature cobalt in the +3 oxidation state, though Co(I) and Co(II) species are important intermediates. bris.ac.uk

Formation and Structure : Cobaloximes are generally synthesized by reacting a cobalt(II) salt with dimethylglyoxime. msu.edu The Co(II) is then oxidized to Co(III), often by air. msu.edu The general formula is [Co(dmgH)₂(L)X], where L is a neutral axial ligand (like pyridine (B92270) or water) and X is an anionic axial ligand (like a halide or an alkyl group). bris.ac.uk The cobalt ion is in a distorted octahedral geometry, with the four nitrogen atoms of the two dmgH⁻ ligands forming the equatorial plane. nih.gov Strong intramolecular O-H···O hydrogen bonds are also present in these structures. nih.gov

Reactivity and Applications : Cobaloximes are effective catalysts, particularly for hydrogen evolution, making them functional models for hydrogenases. nih.gov The reactivity of cobaloximes can be tuned by modifying the axial ligands. bris.ac.uk Depending on the reaction conditions, hydrogen production can proceed through mechanisms involving Co(I) or Co(II) intermediates. researchgate.net

| Complex Type | General Formula | Key Feature |

| Cobaloxime | [Co(dmgH)₂(L)X] | Vitamin B₁₂ models, distorted octahedral geometry nih.govbris.ac.uk |

| Catalytic Use | Hydrogen evolution | Functional models for hydrogenases nih.gov |

Copper(II) Dimethylglyoximato Complexes

Copper(II) also forms complexes with dimethylglyoxime, though their properties differ significantly from the nickel analogues.

Formation and Structure : The bis(dimethylglyoximato)copper(II) complex, [Cu(dmgH)₂], can be synthesized and has been studied for its structural and magnetic properties. publish.csiro.au Unlike the monomeric, square planar Ni(II) complex, the Cu(II) complex often exists as a dimer in the solid state. publish.csiro.au In this dimeric structure, the copper(II) ion is bonded to the four nitrogen atoms of the dmgH⁻ ligands in a square planar arrangement, and also to an oxygen atom of an adjacent molecule, resulting in a five-coordinate, square pyramidal geometry. publish.csiro.authaiscience.info

Stability and Properties : Theoretical studies indicate that the [Cu(dmgH)₂] complex is less stable than its nickel counterpart, which is attributed to weaker hydrogen bonding. nih.govacs.org This weaker H-bonding results in blue-shifted O-H stretching modes in its IR spectrum compared to the nickel complex. nih.govacs.org Magnetic susceptibility studies have indicated exchange coupling between the copper(II) ions in the dimeric structure. publish.csiro.au The color of the copper complex is not the characteristic red of the nickel complex; it is expected to be blue or another color typical of octahedral or square pyramidal Cu(II) complexes. reddit.com

| Property | Description |

| Formula | C₈H₁₄CuN₄O₄ nist.gov |

| Structure | Dimeric in solid state, five-coordinate square pyramidal geometry publish.csiro.au |

| Stability | Less stable than Ni(dmgH)₂ due to weaker H-bonding nih.govacs.org |

| Magnetic Property | Exhibits magnetic exchange coupling between Cu(II) centers publish.csiro.au |

Other Transition Metal Dimethylglyoximato Complexes (e.g., Zn, Mn, Cr)

Dimethylglyoxime can form complexes with other transition metals, although they are less studied than those of nickel, palladium, and cobalt.

Zinc(II) Complexes : Zinc(II) forms complexes with dimethylglyoxime. derpharmachemica.comhimedialabs.com Mixed-ligand complexes with the general formula [Zn(dmg)₂(L)(X)] have been synthesized, where L and X are other ligands like pseudohalides and acetate. derpharmachemica.comresearchgate.net In these complexes, the dimethylglyoxime ligand coordinates to the zinc ion through its nitrogen and oxygen atoms. derpharmachemica.com

Manganese(II) Complexes : The formation of a simple manganese(II) dimethylglyoxime complex is less certain under standard conditions used for nickel precipitation. quora.com In procedures designed to separate nickel from manganese, dimethylglyoxime is used to selectively precipitate nickel, leaving manganese in the solution, which suggests that a stable, insoluble Mn(II) complex does not readily form under those conditions. quora.com

Iron(II) Complexes : Ferrous sulfate (B86663) reacts with dimethylglyoxime in the presence of ammonium hydroxide (B78521) to form a complex iron compound, bis(dimethylglyoximato)iron(II). collegedunia.combyjus.com The IUPAC name for the red-colored complex formed is bis(dimethylglyoximato)iron(II). doubtnut.com

Chromium Complexes : There is limited specific information in the provided search results regarding the formation and structure of chromium(III) dimethylglyoximato complexes.

Structural Analysis of Dimethylglyoximato Complexes

The coordination of the dimethylglyoximato (dmgH⁻) ligand to metal centers results in complexes with distinct structural features, most notably a square planar geometry. This arrangement is a hallmark of bis(dimethylglyoximato) complexes of several transition metals, including nickel(II), palladium(II), and platinum(II).

Computational studies using density functional theory (DFT) have provided detailed insights into the structural parameters of these complexes. For instance, in [M(dmg)₂] complexes (where M = Ni, Pd, Pt), the molecules are completely planar, and the two O-H---O bonds connecting the ligands are asymmetric. researchgate.net The metal ions are coordinated by four nitrogen atoms in a square planar arrangement. acs.org In the case of Ni(dmgH)₂, the Ni-N bond distance is approximately 0.185 nm, and the O-H---O distance is about 0.245 nm. acs.org

Comparative studies between different metal complexes reveal variations in their structural and electronic properties. For example, a theoretical study on Ni(dmgH)₂ and Cu(dmgH)₂ showed that while both form stable square planar complexes, there are differences in hydrogen bond strength and molecular stability. Current time information in Mid Ulster, GB.acs.org The Ni(dmgH)₂ complex exhibits stronger H-bonding compared to its copper analogue, which results in a lower proton transfer barrier for the nickel complex. acs.orgnih.gov In their dimeric forms, Ni(dmgH)₂ is found to be more stable than Cu(dmgH)₂ by about 6 kcal mol⁻¹, a difference attributed to greater dispersive interactions in the nickel complex. acs.orgrsc.org

The nature of the metal ion also influences the bond lengths within the complex. DFT calculations have shown that the M-N bond lengths increase along the series Ni < Pd > Pt, which is related to the increasing ionic radii of the metals. researchgate.net This variation in bond length, in turn, affects the strength of the intramolecular hydrogen bonds. researchgate.net

Table 1: Selected Structural Parameters of Metal-Dimethylglyoximato Complexes

Ligand Substitution Reactions in Dimethylglyoximato Systems

Ligand substitution reactions in dimethylglyoximato complexes, particularly the square planar d⁸ metal complexes like Ni(dmgH)₂, and octahedral cobalt(III) complexes known as cobaloximes, are crucial for their synthesis and reactivity. The mechanisms of these reactions are typically associative or dissociative in nature.

For square planar complexes, substitution often proceeds through an associative mechanism, involving the formation of a five-coordinate intermediate. youtube.com The rate of these reactions is influenced by several factors, including the nature of the entering and leaving ligands, and the electronic properties of the ligands already present in the complex. wikipedia.org A significant factor is the trans effect, where a ligand can increase the rate of substitution of the ligand positioned trans to it. acs.org The general series for the kinetic trans effect shows that ligands like CN⁻ and CO have a strong effect, while ligands like H₂O and NH₃ have a weak effect. youtube.comacs.org

In the case of octahedral dimethylglyoximato complexes, such as those of cobalt(III) (cobaloximes), which serve as models for Vitamin B₁₂, ligand substitution reactions are also extensively studied. Kinetic measurements for anation reactions (substitution by an anion) of trans-Co(DH)₂(NO₂)(OH₂) have been reported. These reactions were found to follow second-order kinetics, and the reactivity of the incoming anions increased in the order: Cl⁻ < Br⁻, NO₂⁻ < N₃⁻, NCS⁻ < HSO₃⁻. The results are consistent with either an Sₙ1 (dissociative) or Sₙ2 (associative) substitution mechanism.

Studies on trans-(sulfinato-S)methanolbis(dimethylglyoximato)cobalt(III) complexes have also shed light on the trans effect in octahedral systems. acs.org The substitution of the methanol (B129727) ligand by various other ligands is influenced by the nature of the ligand trans to it. Furthermore, computational models have shown that the axial coordination of ligands like water and ammonia (B1221849) to M(dmgH)₂ (M=Ni, Cu) complexes is energetically feasible and stable, with ammonia coordination showing greater binding stability. nih.gov

Table 2: Reactivity of Anions in Anation Reactions of trans-Co(DH)₂(NO₂)(OH₂)

Spectroscopic and Advanced Characterization Methodologies

Vibrational Spectroscopy (FT-IR) in Determining Coordination Modes and Ligand Vibrations

Fourier-transform infrared (FT-IR) spectroscopy is a powerful tool for probing the vibrational modes of 2,3-butanedione (B143835), dioxime, disodium (B8443419) salt and its metal complexes. By analyzing the shifts in characteristic vibrational frequencies upon complexation, researchers can deduce the coordination modes of the ligand.

Key vibrational bands in the free ligand and its complexes include the C=N (azomethine), N-O (oxime), and O-H (in the case of the protonated ligand or coordinated water molecules) stretching and bending frequencies. semanticscholar.org Theoretical studies, often employing Density Functional Theory (DFT), complement experimental FT-IR data, aiding in the precise assignment of these vibrational modes. semanticscholar.orgresearchgate.net

In metal complexes of dimethylglyoxime (B607122), the coordination typically occurs through the nitrogen atoms of the oxime groups. This interaction with the metal center leads to noticeable changes in the FT-IR spectrum. For instance, the C=N stretching frequency is often observed to shift, indicating the involvement of the nitrogen atoms in the coordination sphere. iaset.us Furthermore, the presence and nature of hydrogen bonding within the complex, a critical feature in many dimethylglyoxime complexes, can be inferred from the O-H stretching region. semanticscholar.orgnih.gov In complexes where the oxime protons are present, strong intramolecular O-H···O hydrogen bonds are formed, giving rise to characteristic broad absorption bands. semanticscholar.org The position and intensity of these bands provide insights into the strength and symmetry of the hydrogen bonds. nih.gov

Table 1: Selected FT-IR Vibrational Frequencies for Dimethylglyoxime Complexes

| Vibrational Mode | Frequency Range (cm⁻¹) | Assignment | Reference |

| ν(O-H) | 2174 - 2964 | O-H stretching in hydrogen bonds | semanticscholar.org |

| ν(C=N) | ~1570 | Azomethine group stretching | iaset.us |

| δ(O-H) | 1786 - 1810 | O-H bending | semanticscholar.org |

| ν(N-O) | ~1240 and ~1090 | N-O stretching | iaset.us |

Note: The exact frequencies can vary depending on the specific metal ion and the crystalline environment.

Electronic Spectroscopy (UV-Vis) for Electronic Transitions and Structure Elucidation

Electronic or UV-Visible (UV-Vis) spectroscopy provides valuable information about the electronic transitions occurring within the 2,3-butanedione, dioxime, disodium salt ligand and its metal complexes. The absorption of UV or visible light promotes electrons from lower energy molecular orbitals to higher energy ones, and the wavelengths at which these absorptions occur are characteristic of the molecule's electronic structure. researchgate.net

The UV-Vis spectrum of the free ligand typically exhibits absorptions corresponding to π → π* transitions within the C=N chromophore. epstem.net Upon complexation with a metal ion, new absorption bands may appear, or existing bands may shift. These changes are indicative of ligand-to-metal charge transfer (LMCT) or metal-to-ligand charge transfer (MLCT) transitions, as well as d-d transitions within the metal center itself. semanticscholar.org

Table 2: Typical Electronic Transitions in Dimethylglyoxime Complexes

| Transition Type | Wavelength Range (nm) | Description | Reference |

| π → π* | ~250 | Ligand-centered transition | epstem.net |

| MLCT/LMCT | 300 - 500 | Metal-to-Ligand or Ligand-to-Metal Charge Transfer | semanticscholar.org |

| d-d | 400 - 700 | Transitions between d-orbitals of the metal ion | epstem.net |

Note: The specific wavelengths and assignments can vary significantly with the metal ion.

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Research

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable technique for the structural elucidation of diamagnetic metal complexes of this compound in solution. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively.

In the ¹H NMR spectrum of the ligand, distinct signals are observed for the methyl protons and the oxime protons (if present). chemicalbook.com Upon complexation, the chemical shifts of these protons can change, providing evidence of coordination. The integration of the signals can confirm the stoichiometry of the ligand in the complex. nih.gov

¹³C NMR spectroscopy offers further insight into the carbon framework of the ligand. chemicalbook.com The chemical shifts of the methyl carbons and the azomethine carbons are sensitive to the electronic environment and can be used to monitor the effects of coordination. spectrabase.com The presence of a single set of signals in both ¹H and ¹³C NMR spectra for a complex often suggests a symmetrical structure in the solution state.

Table 3: Representative NMR Data for Dimethylglyoxime and its Derivatives

| Nucleus | Compound Type | Typical Chemical Shift (ppm) | Reference |

| ¹H | Free Ligand (monoxime) | ~1.9-2.4 (CH₃), ~10-12 (NOH) | chemicalbook.com |

| ¹³C | Free Ligand | ~9-10 (CH₃), ~150-155 (C=N) | chemicalbook.com |

Note: Chemical shifts are dependent on the solvent and the specific complex.

X-ray Diffraction (XRD) for Crystalline Structure Determination

For metal complexes of dimethylglyoxime, XRD studies have confirmed the square planar coordination geometry around many divalent metal ions like Ni(II), Pd(II), and Pt(II). researchgate.net These studies have also revealed the presence of strong intramolecular hydrogen bonds between the oxime groups of the two ligand molecules, which contribute significantly to the stability of the complexes. researchgate.net Furthermore, XRD can elucidate intermolecular interactions, such as stacking of the planar complex units in the crystal lattice. researchgate.net

Powder XRD is used to identify the crystalline phases of the synthesized materials and to assess their purity. mdpi.com The diffraction pattern is a fingerprint of a specific crystalline compound.

Electron Microscopy (SEM, TEM) for Morphological and Nanostructural Analysis

Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM) are employed to investigate the morphology, size, and shape of the particles of this compound complexes.

SEM provides high-resolution images of the surface topography of the material. It has been used to characterize the morphology of various metal-dimethylglyoxime complexes, revealing structures such as rod-like particles. researchgate.net Energy-dispersive X-ray spectroscopy (EDS or EDX), often coupled with SEM, allows for the elemental analysis of the sample, confirming the presence of the expected metal and ligand components. mdpi.com

TEM offers even higher resolution, enabling the visualization of the internal structure and nanostructural features of the materials. It can be used to determine particle size distribution and to observe the crystal lattice at the nanoscale.

Thermal Analysis (TG-DSC) for Decomposition Behavior and Kinetic Studies of Complexes

Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are thermal analysis techniques used to study the thermal stability and decomposition pathways of this compound and its complexes. mdpi.com

TGA measures the change in mass of a sample as a function of temperature. This information reveals the temperature ranges at which decomposition or loss of volatile components (like water of hydration) occurs. researchgate.net The number of decomposition steps and the percentage of mass loss at each step provide insights into the composition and thermal stability of the complex. mdpi.com

DSC measures the heat flow into or out of a sample as it is heated or cooled. It can detect phase transitions, melting points, and exothermic or endothermic decomposition processes. mdpi.com For some energetic metal-dimethylglyoxime complexes, DSC shows sharp exothermic peaks corresponding to rapid decomposition. mdpi.com Kinetic parameters of the decomposition reactions can also be determined from TG-DSC data. mdpi.com

Computational and Theoretical Chemistry Studies

Density Functional Theory (DFT) Applications in Complex Characterization

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, providing a framework for understanding the electronic structure and properties of molecules. For dimethylglyoxime (B607122) and its complexes, DFT has been widely applied to investigate their geometries, bonding, and spectroscopic features.

Researchers have utilized DFT, particularly with functionals like B3LYP and range-separated hybrids such as ωB97X-D, to study metal-dimethylglyoximato complexes, such as those of Ni(II), Cu(II), Pd(II), and Pt(II). nih.govresearchgate.netmdpi.comsemanticscholar.org These studies reveal that the electronic and spectral properties of these complexes are highly dependent on the nature of the central metal ion. nih.gov For instance, in Ni(dmgH)₂ and Cu(dmgH)₂, DFT calculations have shown that stronger hydrogen bonding contributes to the greater stability of the nickel complex compared to the copper analogue. nih.gov Furthermore, DFT has been crucial in understanding the nature of the O-H···O hydrogen bonds that form within these square planar complexes, indicating an asymmetric character in the solid state. mdpi.com

The conformational space of the neutral dimethylglyoxime molecule has also been explored using DFT calculations. These studies have identified the anti/trans conformer as the global minimum on the potential energy surface, a finding that is consistent with its crystalline structure. researchgate.netresearchgate.net

Semi-Empirical Methods for Geometric and Electronic Property Prediction

While less common than DFT for high-accuracy studies, semi-empirical methods offer a computationally less expensive alternative for predicting geometric and electronic properties, especially for larger systems. Though specific applications of semi-empirical methods solely on 2,3-butanedione (B143835), dioxime, disodium (B8443419) salt are not prominent in recent literature, these methods have historically been used for initial explorations of molecular structures and properties of organic ligands. For dimethylglyoxime and its derivatives, semi-empirical calculations can provide preliminary insights into conformational preferences and electronic distributions, which can then be refined by more robust methods like DFT.

Prediction of Molecular Stability and Reactivity using Computational Approaches

Computational methods are invaluable for predicting the stability and reactivity of chemical species. In the context of dimethylglyoxime, DFT calculations have been employed to assess the stability of its various conformers, with the anti/trans form being the most stable due to a combination of steric and conjugation effects. researchgate.net

The reactivity of dimethylglyoxime and its complexes is often explored through the analysis of frontier molecular orbitals (HOMO and LUMO). For example, in metal complexes of dimethylglyoxime, the composition of the HOMO and LUMO can indicate the likely sites for electrophilic and nucleophilic attack. semanticscholar.org The energy difference between the HOMO and LUMO also provides a measure of the chemical reactivity and kinetic stability of the molecule. researchgate.net

Computational Analysis of Geometric Parameters (Bond Lengths, Angles, Dihedrals)

Detailed geometric parameters for dimethylglyoxime and its monoanion within metal complexes have been extensively determined through DFT calculations. These studies provide precise values for bond lengths, bond angles, and dihedral angles, which are often in good agreement with experimental data from X-ray crystallography.

For the neutral dimethylglyoxime molecule, DFT calculations at the B3LYP/6-31G* level have been used to determine its optimized geometry. researchgate.net In metal complexes like [Ni(Hdmg)₂], the planar geometry is stabilized by intramolecular O-H···O hydrogen bonds, and DFT calculations provide detailed information on the bond lengths and angles within the chelate rings. mdpi.com

Below is a table summarizing representative calculated geometric parameters for the anti/trans conformer of neutral dimethylglyoxime (dmgH₂).

| Parameter | Bond | Calculated Value (Å or °) |

| Bond Length | C-C | ~1.49 Å |

| C-N | ~1.29 Å | |

| N-O | ~1.37 Å | |

| O-H | ~0.97 Å | |

| C-C (methyl) | ~1.51 Å | |

| Bond Angle | C-C-N | ~114° |

| C-N-O | ~112° | |

| Dihedral Angle | N-C-C-N | 180° (anti/trans) |

Note: These are approximate values derived from published computational studies and may vary depending on the level of theory and basis set used.

Investigation of Electronic Properties (HOMO-LUMO Gaps, Dipole Moments)

The electronic properties of dimethylglyoxime and its derivatives are critical to their chemical behavior. The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) are key to understanding electronic transitions and reactivity.

In studies of metal-dimethylglyoximato complexes, the HOMO-LUMO gap has been calculated to understand their electronic stability and optical properties. For instance, in Ni(II), Pd(II), and Pt(II) complexes, the HOMO and LUMO are often centered on the ligand, with some contribution from the metal d-orbitals. mdpi.comsemanticscholar.org The energy of these orbitals is influenced by the central metal ion. mdpi.com

The dipole moment of the neutral dimethylglyoxime molecule is relatively low due to its centrosymmetric anti/trans conformation. byjus.com However, the deprotonated forms and their sodium salt would exhibit significantly different electronic distributions and dipole moments due to the presence of the charged moieties.

A table of representative electronic properties for neutral dimethylglyoxime is provided below.

| Property | Value |

| HOMO Energy | Dependent on calculation level |

| LUMO Energy | Dependent on calculation level |

| HOMO-LUMO Gap | ~5-6 eV (typical for organic molecules) |

| Dipole Moment | ~0 D (for the anti/trans conformer) |

Note: Exact values are highly dependent on the computational method and solvent model used.

Theoretical Evaluation of Vibrational Frequencies and Electronic Spectra

Computational methods are essential for interpreting and assigning experimental vibrational (infrared and Raman) and electronic (UV-Vis) spectra.

For dimethylglyoxime, DFT calculations have been used to compute its vibrational frequencies. researchgate.netresearchgate.net By scaling the computed force field, a good agreement with experimental IR and Raman spectra can be achieved, allowing for a complete and reliable assignment of the vibrational modes. researchgate.net For metal-dimethylglyoximato complexes, theoretical calculations have helped to assign the characteristic vibrational bands, such as the O-H stretching, C=N stretching, and N-O stretching modes. mdpi.comsemanticscholar.org

Time-dependent DFT (TD-DFT) is the method of choice for calculating electronic absorption spectra. mdpi.comsemanticscholar.org For metal complexes of dimethylglyoxime, TD-DFT calculations have been used to assign the observed absorption bands to specific electronic transitions, which are often a mix of ligand-centered π-π* transitions and metal-to-ligand charge transfer (MLCT) transitions. mdpi.comsemanticscholar.org These calculations have shown that the absorption bands are red-shifted as one moves down the group from Ni to Pd to Pt. mdpi.com

Reaction Mechanisms and Electrochemical Studies

Electrochemical Behavior of Dimethylglyoximato Complexes

The electrochemical behavior of dimethylglyoximato complexes, particularly those of cobalt (cobaloximes) and nickel, has been extensively studied using techniques like cyclic voltammetry. These studies reveal the accessible oxidation states of the metal center and the influence of the ligand framework on redox potentials.

Cobalt-dimethylglyoxime complexes, such as [Co(dmgH)₂(H₂O)₂], exhibit distinct redox transitions corresponding to Co(III)/Co(II) and Co(II)/Co(I) couples. rsc.org The potentials at which these transitions occur are sensitive to the solvent and the nature of the axial ligands coordinated to the cobalt center. For instance, the addition of pyridine (B92270) to a solution of [Co(dmgH)₂(H₂O)₂] leads to the formation of [Co(dmgH)₂(pyridine)₂], resulting in a reversible Co(III)/Co(II) couple and a catalytic wave at a lower overpotential, indicating increased activity. rsc.org The stability of the different oxidation states and the coordination sphere are believed to significantly impact the catalytic properties of the cobaloxime. nih.gov

Density functional theory (DFT) calculations have been employed to predict the electrochemical properties of various cobaloxime complexes, including reduction potentials and pKa values. acs.org For example, a comparison of Co(dmgBF₂)₂, Co(dmgH)₂, and Co(dmgH)₂(py)(Cl) revealed that the Co(dmgBF₂)₂ complex accepts electrons more easily due to its higher reduction potentials for all redox steps. acs.org

The electrochemical behavior of nickel(II)-dimethylglyoxime complexes, [Ni(dmgH)₂], has also been a subject of investigation. These complexes can be modified and coated on electrode surfaces, and their electrochemical response is crucial for applications in electrocatalysis. researchgate.net Studies on nickel complexes with related non-innocent ligands have shown that redox processes can be either metal-centered or ligand-centered, a characteristic that is also relevant to dimethylglyoximato complexes. nih.gov

Table 1: Electrochemical Data for Selected Dimethylglyoximato Complexes

| Complex | Redox Couple | Potential (V vs. NHE) | Method | Ref. |

| [Co(dmgH)₂(pyridine)₂] | Co(III)/Co(II) | ~ -0.03 | Cyclic Voltammetry | rsc.org |

| [Co(dmgH)₂(H₂O)₂] | Catalytic H₂ evolution onset | ~ -0.65 | Cyclic Voltammetry | rsc.org |

| [Co(dmgH)₂(pyridine)₂] | Catalytic H₂ evolution onset | ~ -0.54 | Cyclic Voltammetry | rsc.org |

| Co(dmgBF₂)₂(AN)(H₂O) | Co(II)/Co(I) | -0.61 | DFT Calculation | acs.org |

| Co(dmgH)₂(AN)(H₂O) | Co(II)/Co(I) | -1.05 | DFT Calculation | acs.org |

| Co(dmgH)₂(py)(H₂O) | Co(II)/Co(I) | -1.14 | DFT Calculation | acs.org |

Note: Potentials are approximate and can vary based on experimental conditions such as solvent, pH, and reference electrode.

Mechanistic Studies of Electron Transfer and Redox Processes

The mechanisms of electron transfer and redox processes in dimethylglyoximato complexes are central to their function as catalysts. For cobaloximes, the reduction of the Co(II) state to a highly reactive Co(I) species is a key step in many catalytic cycles. bris.ac.uk The Co(I) state is a powerful nucleophile and is crucial for subsequent reactions, such as protonation to form a hydride or reaction with alkyl halides. bris.ac.uk

Spectrophotometric and computational studies have shed light on the stability and coordination of different oxidation states. For instance, in the presence of pyridine, a pyridine-Co(I) species can be formed, and understanding its stability is critical for elucidating the electron transfer process in photocatalytic systems. nih.gov DFT calculations have shown that in nickel(II) complexes with non-innocent β-diketiminate ligands, one-electron oxidation can be ligand-centered, leading to a mixed-valence complex. nih.gov This highlights the potential for the dimethylglyoxime (B607122) ligand itself to participate in redox processes.

In the context of nickel(II)-dimethylglyoxime complexes used in electrocatalysis, the electrochemical reaction was initially proposed to be a one-electron process converting Ni(II) to a Ni(III) species. researchgate.net The nature of the electron transfer, whether it is a simple outer-sphere process or involves significant structural changes (inner-sphere), is a key area of investigation.

Investigation of Catalytic Reaction Mechanisms

Dimethylglyoximato complexes, particularly cobaloximes, are well-known catalysts for the hydrogen evolution reaction (HER). nih.gov The catalytic cycle for hydrogen evolution by cobaloximes has been extensively studied and is understood to proceed through several key steps. researchgate.net

The generally accepted mechanism involves the following stages:

Reduction of the Co(II) precatalyst: The Co(II) complex is first reduced to a Co(I) species. nih.gov

Protonation to form a Co(III)-hydride: The nucleophilic Co(I) species reacts with a proton source to generate a Co(III)-hydride intermediate. nih.gov

Hydrogen evolution: The Co(III)-hydride can then evolve hydrogen through two primary pathways:

Homolytic pathway: Two Co(III)-hydride molecules react in a bimolecular step to produce H₂ and regenerate two Co(II) complexes. nih.gov

Heterolytic pathway: The Co(III)-hydride is protonated by another proton source to release H₂ and form a Co(III) species, which is then reduced back to Co(II). nih.gov

Thermodynamic analysis suggests that the homolytic pathway is often more favorable. nih.gov However, the specific pathway can be influenced by reaction conditions and the nature of the cobaloxime complex. nih.gov DFT studies have also pointed to the possibility of a Co(II)-hydride being the active intermediate for H₂ evolution. nih.gov The oxime bridge of the dimethylglyoxime ligand can also act as a protonation site, facilitating proton-coupled electron transfer (PCET) steps. nih.gov

The nature of the axial ligands in cobaloximes has a significant impact on their catalytic activity. Electron-donating axial ligands can enhance the rate of H₂ evolution. nih.gov

Table 2: Key Intermediates in the Catalytic Hydrogen Evolution by Cobaloximes

| Intermediate | Oxidation State of Cobalt | Role in Catalytic Cycle | Ref. |

| [Co(dmgH)₂] | +1 | Nucleophile, reacts with proton | bris.ac.uknih.gov |

| [Co(dmgH)₂(H)] | +3 | Key intermediate, precursor to H₂ | nih.gov |

| [Co(dmgH)₂(H)] | +2 | Alternative active species for H₂ evolution | nih.gov |

Oxidative Addition and C-H Bond Activation Mechanisms in Organometallic Systems with Dimethylglyoxime Ligands

Oxidative addition is a fundamental reaction in organometallic chemistry where a metal complex with a low oxidation state inserts into a covalent bond, increasing its oxidation state and coordination number. wikipedia.orgyoutube.com For organometallic systems involving dimethylglyoxime ligands, this reaction is crucial for initiating catalytic cycles that form new chemical bonds.

The oxidative addition of alkyl halides to Rh(I) complexes, which can be considered models for rhodium-dimethylglyoxime systems, has been studied to understand the initial steps of processes like the Monsanto acetic acid synthesis. nih.gov The mechanism of oxidative addition can vary depending on the nature of the substrate and the metal complex, with possibilities including concerted, Sₙ2-type, or radical pathways. youtube.com In the case of Rh(I) complexes, the dz² highest occupied molecular orbital (HOMO) plays a significant role in the reaction with methyl iodide. nih.gov

C-H bond activation, the cleavage of a typically inert carbon-hydrogen bond by a metal complex, is a highly sought-after transformation in chemistry. rsc.org While specific studies on C-H bond activation by iron-dimethylglyoxime complexes are not as prevalent, research on related non-heme iron(IV)-oxo complexes provides valuable mechanistic insights. nih.govtennessee.edunih.gov The reactivity of these high-valent iron-oxo species is dependent on their spin state and the electronic properties of the supporting ligands. chemrxiv.org The mechanism often involves a hydrogen atom transfer (HAT) from the substrate to the oxo ligand. nih.gov It is proposed that upon approaching the transition state for C-H bond activation, the oxo-iron(IV) species can form an oxyl-iron(III) radical, which is the actual species performing the bond cleavage. nih.gov These principles are applicable to the design and understanding of potential catalytic systems based on iron and dimethylglyoxime.

Catalytic Applications in Advanced Chemical Synthesis

Dimethylglyoxime (B607122) Complexes as Catalysts in Organic Reactions

Complexes formed between dimethylglyoxime and transition metals such as cobalt, nickel, and copper are of significant theoretical interest as models for enzymes and as active catalysts in a range of organic reactions. researchgate.netnih.gov The planar geometry of the bis(dimethylglyoximato) ligand system plays a crucial role in its catalytic activity, resembling biologically important macrocyclic ligands like those in vitamin B12. mdpi.com

While direct applications of dimethylglyoxime complexes in multicomponent reactions (MCRs) are not extensively documented, the catalytic activity of structurally related compounds suggests their potential in this field. MCRs are highly efficient chemical strategies that combine three or more reactants in a single step to form a complex product, adhering to the principles of green chemistry. mdpi.com

The catalytic landscape for MCRs is rich with examples of Schiff base and oxime complexes, which share the characteristic imine (-C=N-) or oxime (-C=N-OH) functional group with dimethylglyoxime. For instance, Schiff base complexes of transition metals are effective catalysts for various homogeneous and heterogeneous reactions, including the A3 coupling (aldehyde-alkyne-amine) to produce propargylamines, a classic MCR. researchgate.netmdpi.com Similarly, cobalt-oxime complexes have been employed in the synthesis of heterocyclic compounds like isoquinolines through annulation reactions, which can be viewed within the broader context of MCRs. researchgate.net Nickel-catalyzed MCRs are also known for producing structurally diverse allylic amines from simple alkenes, aldehydes, and amides. nih.gov The proven success of these related ligand systems in facilitating complex, one-pot transformations highlights the untapped potential of dimethylglyoxime complexes for similar applications in the synthesis of heterocycles and other complex organic molecules. mdpi.commdpi.com

Nickel-dimethylglyoxime [Ni(dmg)₂] complexes have demonstrated significant catalytic activity in the electrochemical oxidation of alcohols. Modified carbon paste and graphite (B72142) electrodes coated with Ni(dmg)₂ act as efficient electrocatalysts for the oxidation of methanol (B129727) and ethanol (B145695) in alkaline solutions. researchgate.net The process involves the conversion of the Ni(II) complex to a higher oxidation state, Ni(III), which is the active species that facilitates the alcohol oxidation. researchgate.net The electrocatalytic oxidation is a 4-electron process that converts methanol to formate (B1220265) and ethanol to acetate (B1210297). researchgate.net

In addition to alcohol oxidation, dimethylglyoxime has been used as a ligand in copper-catalyzed hydroxylation of aryl halides. The CuI/dimethylglyoxime system effectively catalyzes the conversion of aryl iodides and bromides into the corresponding phenols in a mixed solvent system. mdpi.com

Table 1: Electrocatalytic Oxidation of Alcohols using Ni(II)(DMG)₂ Modified Electrode This table is generated based on data reported in the study on Nickel-dimethylglyoxime complex modified electrodes. researchgate.net

| Substrate | Product | Key Findings |

| Methanol | Formate Anion | The process is a 4-electron oxidation. |

| Ethanol | Acetate Anion | Catalytic activity increases with higher Ni(II)(DMG)₂ loading and OH⁻ concentration. |

Heterogeneous Catalysis using Dimethylglyoxime-Modified Materials

The immobilization of dimethylglyoxime and its metal complexes onto solid supports is a key strategy for creating robust and recyclable heterogeneous catalysts. These materials bridge the gap between homogeneous and heterogeneous catalysis, combining the high activity and selectivity of molecular catalysts with the practical advantages of solid catalysts. chemrxiv.org

One approach involves the pyrolysis of dimethylglyoxime-metal ion clathrates to produce metal nanoparticles supported on nitrogen-doped carbon (M@NC). nih.govnih.gov In this method, the dimethylglyoxime ligand serves as the precursor for the nitrogen-doped carbon support, which enhances conductivity and provides a synergistic catalytic effect. nih.govnih.gov This technique has been used to prepare nanoparticles of palladium, nickel, copper, and iron. nih.gov

Another strategy involves anchoring dimethylglyoxime-metal complexes onto functionalized supports like modified cellulose (B213188) or metal-organic frameworks (MOFs). For example, palladium nanoparticles have been immobilized on cellulose functionalized through an organocatalytic approach, creating an effective and recyclable heterogeneous catalyst. More recently, an inorganic-organic coupling strategy was developed where dimethylglyoxime was used to enhance the stability and activity of a Palladium single-atom catalyst (SAC) for the Suzuki-Miyaura reaction. The dimethylglyoxime molecule bonds to the support, strengthening the coordination with the palladium center and preventing catalyst degradation.

Dimethylglyoxime-Derived Catalysts for Oxygen Reduction Reactions (ORR)

Dimethylglyoxime has proven to be a valuable and low-cost ligand for preparing highly efficient catalysts for the Oxygen Reduction Reaction (ORR), a critical process in fuel cells and metal-air batteries. nih.gov The most common method involves using dimethylglyoxime clathrates with transition metals (like Fe, Ni, Cu, Pd) as precursors. nih.gov

Through pyrolysis, these clathrates are transformed into nitrogen-doped carbon-supported metal nanoparticles (M@NC). nih.govnih.gov Dimethylglyoxime itself serves as the source for the nitrogen-doped carbon matrix, which encapsulates and supports the metal nanoparticles. nih.govnih.gov This structure provides a synergistic effect between the nitrogen-doped carbon and the metal particles, significantly enhancing the catalytic properties for ORR. nih.gov The resulting materials have been shown to be highly efficient ORR catalysts, demonstrating excellent performance in electrochemical tests. nih.govnih.gov

Table 2: Performance of Dimethylglyoxime-Derived M@NC Catalysts for ORR This table summarizes findings from studies on nitrogen-doped carbon-supported nano-metal particles derived from dimethylglyoxime clathrates. nih.govnih.gov

| Catalyst | Metal Precursor | Synthesis Method | Key Performance Metric |

| Pd-NC | Palladium ions | Pyrolysis of Pd-dimethylglyoxime clathrate | Excellent performance for ORR |

| Fe-NC | Iron ions | Pyrolysis of Fe-dimethylglyoxime clathrate | Highly efficient catalyst for ORR |

| Ni-NC | Nickel ions | Pyrolysis of Ni-dimethylglyoxime clathrate | Excellent performance for ORR |

| Cu-NC | Copper ions | Pyrolysis of Cu-dimethylglyoxime clathrate | High catalytic performance for ORR |

Role of Dimethylglyoxime Complexes in Hydrogen Production Research

Dimethylglyoxime-based complexes, particularly those of cobalt, known as cobaloximes, are prominent in research on catalytic hydrogen production. researchgate.netnih.gov These complexes are studied as molecular catalysts for the hydrogen evolution reaction (HER), a key component of water-splitting technologies for producing hydrogen fuel. researchgate.netmdpi.com Cobaloximes are attractive because they are based on earth-abundant metals and can mimic the function of hydrogenase enzymes. nih.gov

The catalytic cycle typically involves the reduction of a Co(II) or Co(III) species to a Co(I) state, which then reacts with a proton source to form a cobalt-hydride intermediate. mdpi.com This intermediate can then release hydrogen gas through one of two main pathways: a homolytic route where two hydride complexes react, or a heterolytic route where the hydride is protonated again. mdpi.com Research focuses on modifying the equatorial glyoxime (B48743) ligands and the axial ligands to improve catalytic efficiency, stability, and solubility. researchgate.netnih.gov

In addition to homogeneous systems, nickel dimethylglyoxime complexes have been used to form nickel-based nanoparticles that show electrocatalytic activity for hydrogen production. researchgate.net These nanoparticles are formed through the electrochemical alteration of the initial molecular complex under acidic conditions. researchgate.net

Environmental Remediation and Analytical Methodologies

Development of Adsorbents for Metal Ion Removal

The capacity of dimethylglyoxime (B607122) to selectively bind with metal ions has been harnessed to create advanced adsorbent materials for environmental decontamination. nih.govmdpi.comresearchgate.netmdpi.com These materials are designed to capture and remove toxic heavy metals from aqueous environments like industrial wastewater. actabiologicaturcica.comresearchgate.net

Ion-imprinted polymers (IIPs) are a class of highly selective materials engineered to recognize and capture specific metal ions. nih.govresearchgate.netnih.gov The synthesis process involves polymerizing functional monomers and cross-linkers around a template metal ion that is complexed with a ligand, such as dimethylglyoxime. nih.govscielo.org.za Once the polymer is formed, the template ion is removed, leaving behind cavities that are perfectly shaped to selectively rebind the target metal ion from a solution. scielo.org.za

A study detailed the synthesis of a Ni(II)-dimethylglyoxime ion-imprinted polymer (Ni(II)-DMG IIP) using bulk polymerization. scielo.org.za This polymer was created by forming a complex of Ni(II), dimethylglyoxime, and 4-vinylpyridine (B31050) (a functional monomer), then polymerizing it with styrene (B11656) and a cross-linker. scielo.org.za The resulting Ni(II)-DMG IIP demonstrated high selectivity for nickel ions, even in the presence of various competing cations. scielo.org.zaresearchgate.net Research showed Ni(II) recoveries between 93% and 100% from aqueous solutions. researchgate.net The material exhibited a binding capacity of 120 µg/g and enrichment factors ranging from 2 to 18. researchgate.net While the polymer was highly selective for Ni(II), minor interference was observed from Co(II). scielo.org.zaresearchgate.net The IIP was successfully used to trap nickel ions from complex matrices such as seawater, river water, and sewage. scielo.org.zaresearchgate.net

| Competing Ion | Ni(II) Recovery (%) | Notes |

|---|---|---|

| None | 100% | Baseline recovery in a clean solution. |

| Co(II) | 93-96% | The only ion showing slight interference. |

| Cu(II) | ~98% | Minimal interference observed. |

| Zn(II) | ~99% | Minimal interference observed. |

| Fe(II) | ~98% | Minimal interference observed. |

| Pd(II) | ~97% | Minimal interference observed. |

Beyond IIPs, dimethylglyoxime is used to functionalize other materials to create effective adsorbents for water treatment. researchgate.netnih.gov These composites leverage the chelating properties of DMG and the high surface area of a support material to remove heavy metals from water.

One study reported the fabrication of an analcime/dimethylglyoxime composite for the removal of Ni(II) ions from aqueous solutions. researchgate.net The research identified the optimal conditions for nickel uptake as a contact time of 120 minutes, a pH of 6.5, and a temperature of 298 K. researchgate.net The adsorption process was found to be spontaneous and exothermic, with the data fitting well to the Langmuir isotherm model, which suggests a monolayer adsorption. researchgate.net This composite achieved a maximum uptake capacity of 144.9 mg of Ni(II) per gram of adsorbent. researchgate.net

In another application, nano-particles of clinoptilolite, a type of zeolite, were modified with dimethylglyoxime (NCP-DMG) to enhance Ni(II) removal. nih.gov The modified nano-composite demonstrated a higher capacity for nickel removal compared to the unmodified material and showed good selectivity for nickel in the presence of other multivalent cations. nih.gov The adsorption kinetics were best described by a pseudo-second-order model, indicating that the rate-limiting step involves a chemical reaction. nih.gov

| Parameter | Finding |

|---|---|

| Adsorbent Material | Analcime/Dimethylglyoxime Composite |

| Target Pollutant | Ni(II) ions |

| Optimal pH | 6.5 |

| Optimal Contact Time | 120 minutes |

| Maximum Uptake Capacity (q_max) | 144.9 mg/g |

| Kinetic Model | Pseudo-second-order |

| Isotherm Model | Langmuir |

| Thermodynamics | Spontaneous and Exothermic |

Additionally, nickel-dimethylglyoxime [Ni(DMG)₂] microtubes have been used to create superhydrophobic films for multifunctional water purification. rsc.orgnih.gov These films can efficiently separate oil-water mixtures and also act as a photocatalyst to degrade organic pollutants like methylene (B1212753) blue and rhodamine B under light irradiation. rsc.orgnih.gov

Spectrophotometric and Electrochemical Methods for Metal Determination utilizing Dimethylglyoxime

Dimethylglyoxime is a cornerstone reagent in the analytical determination of several metal ions, primarily through spectrophotometric and electrochemical techniques. geeksforgeeks.orgvedantu.com

Spectrophotometric methods rely on the formation of a colored complex between DMG and a metal ion. scielo.br When DMG reacts with Ni(II) in an alkaline solution and in the presence of an oxidizing agent (like bromine), a stable, red-colored complex is formed. The intensity of this color is proportional to the concentration of nickel, which can be quantified by measuring its absorbance of light at a specific wavelength, typically around 445 nm. scielo.br This method is highly sensitive but can be subject to interference from ions such as cobalt(II), gold(III), and dichromate. A modified version of this method, flotation-spectrophotometry, enhances selectivity by floating the Ni-DMG complex at an aqueous-organic interface before measurement, effectively separating it from interfering ions. scielo.brresearchgate.net

Electrochemical methods, such as voltammetry, offer an alternative with high sensitivity and the ability for on-site analysis. itu.edu.tr In a technique known as Adsorptive Cathodic Stripping Voltammetry (AdCSV), a working electrode is chemically modified with dimethylglyoxime. acs.orgacs.org The DMG on the electrode surface selectively captures and preconcentrates metal ions like Ni(II) and Co(II) from the sample solution. acs.orgnih.gov Subsequently, a potential is applied to the electrode to reduce the captured metal ions, generating a current signal whose magnitude is proportional to the metal's concentration. acs.orgnih.gov This approach allows for the determination of metal concentrations at trace and ultra-trace levels (ppb or 10⁻⁸ M). itu.edu.trnih.gov

Analytical Applications in Metal Separation and Quantification Research

The unique properties of dimethylglyoxime make it a versatile tool in analytical chemistry for the separation, preconcentration, and quantification of metal ions. geeksforgeeks.orgbyjus.comvedantu.com

Its most famous application is in the gravimetric analysis of nickel. vedantu.comyoutube.com In a neutral or slightly alkaline solution, DMG reacts with Ni(II) to form a distinct, bulky, red precipitate of nickel bis(dimethylglyoximate). geeksforgeeks.orgscielo.br This precipitate is highly insoluble, allowing for the nearly complete separation of nickel from a solution, which can then be filtered, dried, and weighed for accurate quantification. byjus.comvedantu.com A similar principle applies to palladium, which precipitates as a yellow complex in acidic solutions. vedantu.comwikipedia.org

Dimethylglyoxime is also integral to various separation techniques that precede quantification. It is used as a complexing agent in:

Solid-Phase Extraction (SPE): Wherein a solid sorbent, often a DMG-imprinted polymer or modified composite, is used to selectively adsorb metal ions from a liquid sample. scielo.org.zascielo.br

Liquid-Liquid Extraction: The Ni-DMG complex is soluble in non-polar organic solvents like chloroform, allowing it to be extracted from an aqueous phase for separation and analysis. scielo.brscribd.com

Flotation: The Ni-DMG complex can be floated at the interface between an aqueous solution and a non-polar solvent like n-hexane, providing a simple and selective separation method. scielo.brresearchgate.net

These applications are crucial in analyzing a wide range of samples, including the determination of nickel in alloys, wastewater, and environmental samples, as well as in the hydrometallurgical recycling of lithium-ion batteries to recover nickel from cathode materials. vedantu.comscielo.brpw.live

Biomimetic and Bioinorganic Chemistry Research

Studies on Cobalt-Dimethylglyoxime Systems in Biological Contexts (excluding clinical trials)

Research into cobalt-dimethylglyoxime systems, or cobaloximes, extends beyond their role as Vitamin B12 models into broader biological contexts. These complexes are at the intersection of classical coordination chemistry, organometallic chemistry, and bioinorganic chemistry. proquest.comacs.org

Cobaloximes have been investigated for their catalytic properties, particularly in reactions relevant to biological energy conversion, such as hydrogen production. researchgate.net Studies have shown that cobaloximes can act as catalysts for hydrogen evolution in both organic and aqueous solutions, operating through different mechanisms depending on the cobalt's oxidation state (Co(I) or Co(II)-centric). researchgate.net The design of these catalysts can be inspired by enzymes, incorporating features like appended proton relays to enhance their efficiency in neutral water. researchgate.net

Furthermore, the reactivity of cobaloximes is a subject of detailed study. For example, the concept of "Umpolung," or the reversal of reactivity, is demonstrated in the synthesis of organocobalt derivatives. msu.eduacs.org Depending on the reaction conditions, the cobalt center can act as either an electrophile or a powerful nucleophile. proquest.commsu.eduacs.org This versatility is crucial for understanding the transfer of alkyl groups in biological systems, a key function of Vitamin B12-dependent enzymes. researchgate.net Density Functional Theory (DFT) calculations have been employed to study the geometries, methyl binding energies, and redox potentials of these complexes to understand the mechanism of methyl group transfer reactions relevant to enzymes like acetyl coenzyme A synthase. researchgate.net

Table 2: Research Findings on Cobalt-Dimethylglyoxime Systems

| Research Area | Key Findings | Relevant Compounds |

|---|---|---|

| Catalysis | Cobaloximes act as catalysts for H2 production via Co(II)-centric and Co(I)-centric mechanisms. researchgate.net | Imidazole-linked cobaloximes, Co(dmgH)2pyCl researchgate.net |

| Reactivity (Umpolung) | The cobalt center can be switched between electrophilic (Co(III)) and nucleophilic (Co(I)) states. msu.eduacs.org | Bromo(4-tert-butylpyridine)cobaloxime msu.edu |

| Enzyme Modeling | Used to study methyl transfer reactions analogous to those in acetyl coenzyme A synthase. researchgate.net | CH3Co(dmgBF2)py researchgate.net |

| Structural Analysis | DFT studies reveal optimized geometries and electronic properties that influence stability and reactivity. researchgate.net | Pyridine-coordinated dimethylglyoxime (B607122) cobalt complexes researchgate.net |

Future Research Directions and Emerging Trends

Advanced Ligand Design and Derivatization for Enhanced Functionality

The inherent chelating ability of the dioxime group in 2,3-butanedione (B143835), dioxime, disodium (B8443419) salt serves as a robust scaffold for the design of novel ligands with tailored properties. Future research is increasingly focused on the strategic derivatization of the dimethylglyoxime (B607122) core to enhance its functionality for specific applications, such as metal sensing and catalysis.

One promising direction involves the synthesis of novel vic-dioximes through the condensation of dichloroglyoxime (B20624) with various organic molecules. nih.gov For instance, new vic-dioxime ligands have been synthesized using p-aminobenzoic acid and p-aminotoluene. nih.gov These modifications introduce new functional groups that can influence the electronic properties and solubility of the resulting metal complexes, opening possibilities for their use as synthons in coordination chemistry. nih.gov The introduction of amide functionalities adjacent to the oxime group creates ligands capable of chelating metal ions in multiple coordination modes, leading to novel complex structures. mdpi.com

Furthermore, the derivatization of dimethylglyoxime is being explored to create reagents for the enhanced detection of metal ions in complex matrices. greyhoundchrom.com For example, dimethylglyoxime-doped graphene quantum dots have been synthesized for the ultratrace detection of nickel(II) ions in water samples, demonstrating high sensitivity and selectivity. nih.gov The development of such advanced ligands is crucial for applications in environmental monitoring and analytical chemistry. researchgate.netresearchgate.net

Future work in this area will likely involve the creation of increasingly complex and functionalized dioxime-based ligands. These efforts aim to fine-tune the steric and electronic environment around the metal center, leading to complexes with enhanced catalytic activity, improved selectivity for metal ion binding, and novel photophysical properties. The synthesis of ligands with appended chromophores or redox-active units is also a burgeoning field, with potential applications in solar energy conversion and photocatalysis. nih.gov

Exploration of Novel Catalytic Pathways and Applications